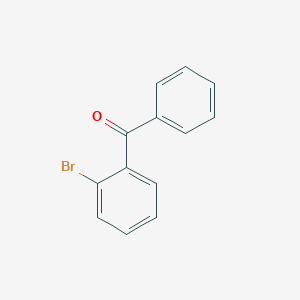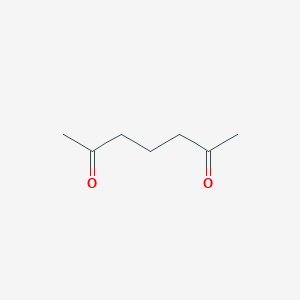
3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene, also known as DMHP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DMHP belongs to the class of compounds known as chalcones, which are characterized by their ability to exhibit a variety of biological activities. In
科学的研究の応用
3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its ability to inhibit the growth of cancer cells. 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and neurodegenerative diseases like Alzheimer's.
作用機序
The mechanism of action of 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cell growth and survival. 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has been shown to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication, and protein kinase C, which is involved in cell signaling. Additionally, 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has been found to modulate the expression of genes involved in apoptosis and inflammation.
Biochemical and Physiological Effects:
3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has been found to have several biochemical and physiological effects. In vitro studies have shown that 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene can induce apoptosis in cancer cells by activating caspase enzymes, which are involved in the breakdown of cellular components. 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has also been found to inhibit the production of reactive oxygen species, which are involved in oxidative stress and inflammation. In animal studies, 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has been found to have anti-inflammatory effects and to reduce the growth of tumors.
実験室実験の利点と制限
One of the advantages of 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene is its relatively simple synthesis method, which makes it accessible to researchers. Additionally, 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has been shown to have low toxicity in animal studies, which suggests that it may be safe for use in humans. However, one limitation of 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene is its relatively low solubility in water, which may make it difficult to use in certain experimental settings. Additionally, more research is needed to fully understand the safety and efficacy of 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene in humans.
将来の方向性
There are several future directions for research on 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene. One area of interest is its potential use in combination with other drugs for the treatment of cancer. 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene has been shown to enhance the anti-cancer effects of other drugs, such as cisplatin and doxorubicin. Additionally, more research is needed to understand the optimal dosing and delivery methods for 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene in humans. Finally, further studies are needed to fully understand the mechanism of action of 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene and its potential therapeutic applications in other diseases.
合成法
The synthesis of 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene involves the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with propenyl magnesium bromide in the presence of a catalyst. The resulting product is then purified through recrystallization. The yield of 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
特性
IUPAC Name |
2,6-dimethyl-4-prop-2-enylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-4-5-10-6-8(2)11(12)9(3)7-10/h4,6-7,12H,1,5H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSETXDOJYIQIST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498161 |
Source


|
| Record name | 2,6-Dimethyl-4-(prop-2-en-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene | |
CAS RN |
13037-83-7 |
Source


|
| Record name | 2,6-Dimethyl-4-(prop-2-en-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[p-(dimethylamino)phenyl]fulvene](/img/structure/B80432.png)
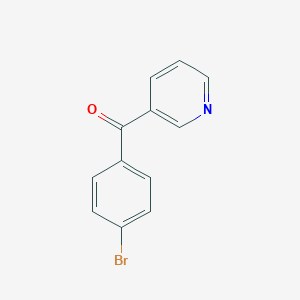

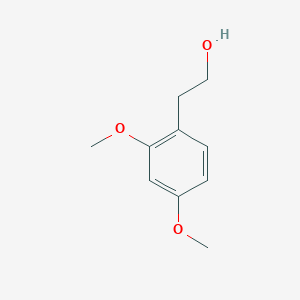
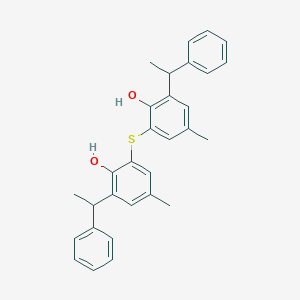
![3-[(1-Naphthylmethyl)amino]propan-1-OL](/img/structure/B80442.png)
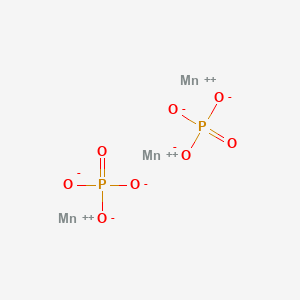

![Thulium chloride heptahydrate [MI]](/img/structure/B80450.png)

